molecular formula C19H12F4N2O3S B4823672 2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE

2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE

Cat. No.: B4823672
M. Wt: 424.4 g/mol
InChI Key: WHHRURJZAXYPMT-DHDCSXOGSA-N
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Description

2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a thiazolidine ring, a trifluoromethyl group, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic synthesis. Key steps might include:

  • Formation of the thiazolidine ring.
  • Introduction of the trifluoromethyl group.
  • Coupling with the fluorophenyl acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions could potentially modify the carbonyl groups.

    Substitution: The trifluoromethyl and fluorophenyl groups may participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry

In industry, it could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-CHLOROPHENYL)ACETAMIDE
  • 2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-BROMOPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N2O3S/c20-13-6-1-2-7-14(13)24-16(26)10-25-17(27)15(29-18(25)28)9-11-4-3-5-12(8-11)19(21,22)23/h1-9H,10H2,(H,24,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHRURJZAXYPMT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)SC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)C(F)(F)F)/SC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 4
2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 5
2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(2,4-DIOXO-5-{(Z)-1-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-3-YL)-N~1~-(2-FLUOROPHENYL)ACETAMIDE

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